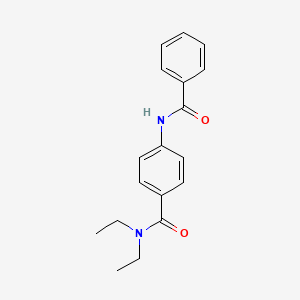

4-(benzoylamino)-N,N-diethylbenzamide

Description

Contextualization within Modern Chemical Research Paradigms

In the realm of medicinal chemistry, the benzamide (B126) functional group is a cornerstone of drug design. Its ability to engage in hydrogen bonding and its structural rigidity make it an ideal candidate for interacting with biological targets. Modern research paradigms emphasize the development of highly specific and potent molecules. The structure of 4-(benzoylamino)-N,N-diethylbenzamide incorporates several key features that align with these paradigms. The N,N-diethylamide group can influence solubility and pharmacokinetic properties, while the 4-amino position on the benzamide ring, when acylated with a benzoyl group, introduces an additional aromatic system and amide linkage. This modification can significantly alter the electronic and steric profile of the molecule, potentially leading to novel biological activities.

Rationale for Dedicated Scholarly Investigation of this compound

While direct scholarly investigation into this compound is limited, a compelling rationale for its study can be constructed based on the known activities of its constituent fragments. The parent molecule, 4-amino-N,N-diethylbenzamide, is a known chemical entity. nih.gov The addition of a benzoyl group at the 4-amino position creates a more complex structure with potentially new interaction capabilities with biological macromolecules. The rationale for its investigation would be to explore how this structural modification impacts properties such as receptor binding, enzyme inhibition, or other pharmacological effects. A dedicated study would be necessary to synthesize, characterize, and evaluate the biological profile of this specific compound to determine if it offers any advantages or novel activities compared to its simpler analogues.

Evolution of Research Interest in Related N-Substituted Benzamide Scaffolds

The N-substituted benzamide scaffold has a rich history in medicinal chemistry. A prominent example is the development of various therapeutic agents. For instance, the modification of the N-substituent on a benzamide core has been a key strategy in the development of antipsychotic drugs. More recently, research has focused on N-substituted benzamides as inhibitors of enzymes such as histone deacetylases (HDACs) and dipeptidyl peptidase-IV (DPP-IV), which are implicated in cancer and diabetes, respectively. This demonstrates a clear research trajectory where chemists systematically modify the N-substituents of benzamides to fine-tune their biological activity and pharmacokinetic profiles. The synthesis of this compound would be a logical extension of this exploratory approach.

Fundamental Challenges and Open Questions in the Study of this compound

The primary challenge in the study of this compound is the current lack of published research. The synthesis itself, while likely achievable through standard amide coupling reactions from 4-amino-N,N-diethylbenzamide and benzoyl chloride, would require optimization and characterization.

Hypothetical Synthesis Route:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 4-amino-N,N-diethylbenzamide | Benzoyl chloride | A suitable base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., dichloromethane (B109758) or THF) | This compound |

Once synthesized, a significant open question would be its three-dimensional conformation and how that influences its properties. Spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography would be required to elucidate its structure. The most significant open questions pertain to its biological activity. Would the benzoylamino substitution confer any specific therapeutic potential? Answering this would necessitate a comprehensive screening program against various biological targets.

Predicted Physicochemical Properties:

Based on the structure, some physicochemical properties can be predicted. These would need to be confirmed experimentally.

| Property | Predicted Value/Range |

| Molecular Formula | C₁₈H₂₀N₂O₂ |

| Molecular Weight | 296.36 g/mol |

| LogP (Octanol/Water Partition Coefficient) | Likely to be higher than 4-amino-N,N-diethylbenzamide due to the addition of the benzoyl group, suggesting lower water solubility. |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Structure

3D Structure

Properties

IUPAC Name |

4-benzamido-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-3-20(4-2)18(22)15-10-12-16(13-11-15)19-17(21)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLVQZZGFJFGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzoylamino N,n Diethylbenzamide and Its Analogues

Strategic Approaches to Amide Bond Formation in Complex Systems

The creation of amide bonds is one of the most performed reactions in medicinal and process chemistry. rsc.orgresearchgate.net While classic methods involving the conversion of carboxylic acids to acid chlorides are effective, they often lack the mildness and functional group tolerance required for complex molecules. Modern synthesis favors direct coupling methods or catalytic approaches that offer greater efficiency and atom economy. rsc.org

The direct coupling of a carboxylic acid and an amine is a thermodynamically challenging process that typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. rsc.org A vast array of such reagents has been developed, each with specific advantages.

Coupling Reagents: These reagents are used in stoichiometric amounts and are broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activate carboxylic acids to form a highly reactive O-acylisourea intermediate. researchgate.netpeptide.com While cost-effective, their use can be complicated by racemization in chiral substrates and the formation of N-acylurea byproducts, which can be difficult to remove. luxembourg-bio.com

Onium Salts (Phosphonium and Uronium/Aminium): These reagents have become the standard for efficient amide bond formation, especially in solid-phase peptide synthesis. sigmaaldrich.com Phosphonium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, particularly for hindered couplings. luxembourg-bio.com Uronium/aminium salts such as HATU, HBTU, and COMU are also widely used. rsc.orgpeptide.com HATU, which forms a highly reactive OAt ester, is known for its high reactivity and ability to suppress racemization. sigmaaldrich.com COMU is noted for its high solubility and performance, often requiring only one equivalent of base, and is considered a greener option due to the water solubility of its byproducts. peptide.comacs.org A potential side reaction with uronium reagents is guanidinylation of the amine, which can terminate the reaction. sigmaaldrich.com

Interactive Data Table: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Active Species | Advantages | Disadvantages | Citations |

| Carbodiimides | DCC, EDC | O-Acylisourea | Inexpensive, widely used | Racemization risk, N-acylurea byproduct formation | researchgate.netpeptide.comluxembourg-bio.com |

| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt Esters | High reactivity, good for hindered couplings, less guanidinylation | Higher cost, moderate stability in solution | peptide.comluxembourg-bio.comsigmaaldrich.com |

| Uronium/Aminium Salts | HBTU, HATU, COMU | OBt or OAt Esters | High coupling efficiency, fast reactions, stable solutions (except COMU) | Potential for amine guanidinylation, higher cost | rsc.orgpeptide.comsigmaaldrich.comacs.org |

Catalytic Systems: To overcome the poor atom economy of stoichiometric reagents, catalytic methods for amide bond formation have been developed. These "green" approaches are of significant interest to the pharmaceutical industry. rsc.org

Boron-Based Catalysis: Boronic acids can catalyze the direct amidation of carboxylic acids and amines at elevated temperatures, with water being the only byproduct. researchgate.net

Transition Metal Catalysis: Various metal catalysts have been shown to facilitate amide bond formation. Milstein reported a ruthenium-catalyzed dehydrogenative coupling of alcohols and amines to form amides with the liberation of H₂. Other systems using titanium (e.g., Ti(OiPr)₄) and zirconium have also been effective for synthesizing secondary and tertiary amides from carboxylic acids and amines. rsc.org

Once the 4-(benzoylamino)-N,N-diethylbenzamide scaffold is assembled, further diversification could potentially involve the functionalization of the N,N-diethylamino moiety. However, the C-H bonds on the ethyl groups are generally unreactive and their selective functionalization in the presence of two aromatic rings and two amide groups is a significant chemical challenge.

Most functionalization strategies involving N,N-dialkylamide groups focus on the aromatic ring via directed metalation. nih.gov Direct, selective reaction at the N-alkyl groups is less common. Some reactions are known to affect N-alkyl groups on aromatic amines, such as the oxidative N-demethylation of N,N-dimethylanilines catalyzed by copper nanoparticles, which proceeds via an N-dealkylation pathway. researchgate.net Photocatalytic methods have been developed for the α- and β-functionalization of saturated N-heterocycles, which involves the formation of an iminium ion intermediate. nih.gov A similar strategy could hypothetically be applied to the N,N-diethylamino group, but would likely face competition from other reactive sites within the molecule and has not been specifically reported for this substrate. Therefore, synthetic strategies typically rely on incorporating a pre-functionalized diethylamine (B46881) during the amide bond formation step.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. nih.gov Isocyanide-based MCRs like the Ugi and Passerini reactions are particularly well-suited for generating amide-containing scaffolds. nih.govmdpi.com

A hypothetical MCR approach to a structure related to this compound could be envisioned using the Ugi four-component reaction (Ugi-4CR). The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov

Hypothetical Ugi Reaction for Analogue Synthesis:

Amine: Diethylamine

Carbonyl: Benzaldehyde

Carboxylic Acid: 4-Aminobenzoic acid

Isocyanide: A suitable isocyanide, e.g., tert-butyl isocyanide

This combination would not yield the target molecule directly but would rapidly generate a complex diamide (B1670390) structure that incorporates the key N,N-diethylbenzamide framework, demonstrating the efficiency of MCRs in exploring chemical space around the core scaffold.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically and industrially relevant molecules like this compound is a key focus of modern chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The following sections explore specific green methodologies applicable to the synthesis of the target compound and its analogues.

Solvent-Free or Aqueous Medium Synthesis Approaches

A significant stride in green synthesis is the replacement of volatile and often toxic organic solvents with environmentally benign alternatives like water, or by eliminating the solvent altogether.

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research has demonstrated the feasibility of conducting amide synthesis in aqueous media, often at room temperature, which further enhances the green credentials of the process.

An exemplary case involves the synthesis of the 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) tetraphenylborate (B1193919) complex, an analogue of our target compound. This synthesis was successfully performed through an ion-associate reaction in deionized water at room temperature, achieving a high yield of over 85%. mdpi.com This approach highlights the potential for using water as a medium for synthesizing related benzamide (B126) structures.

Further supporting this methodology, an expeditious and efficient synthesis of a series of N,N-diethyl amide-bearing benzenemethanesulfonamides was achieved in an aqueous medium at room temperature. researchgate.net This method not only benefited from rate enhancement but also resulted in excellent yields, underscoring the broad applicability of water as a solvent for these types of transformations. researchgate.net

Even when organic solvents are used for the main reaction, green principles can be incorporated into the workup and purification stages. For instance, several improved one-pot synthesis methods for N,N-diethyl-m-toluamide (DEET) have been developed where the product is isolated via liquid-liquid extraction using water and a minimal amount of an organic solvent like dichloromethane (B109758). sld.cumedigraphic.com In these procedures, the by-products are water-soluble, allowing for easy separation and reducing the need for purification methods like column chromatography, which consume large volumes of solvents. sld.cumedigraphic.comresearchgate.net Yields for these optimized processes are reported to be as high as 94-95%. medigraphic.com

The following table summarizes various synthesis approaches for analogues of this compound that utilize aqueous or greener solvent systems.

| Compound Synthesized | Method | Solvent/Medium | Temperature | Yield | Reference |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate | Ion-associate reaction | Deionized Water | Room Temp. | >85% | mdpi.com |

| N,N-diethyl amido benzenemethanesulfonamides | Sulfonylation/Amidation | Aqueous Medium | Room Temp. | Excellent | researchgate.net |

| N-{[4-(benzoylamino)phenyl]sulfonyl}benzamide | Microwave Synthesis | Aqueous NaOH | N/A | 82% | researchgate.net |

| N,N-diethyl-m-toluamide (DEET) | One-pot, CDI coupling | Dichloromethane (workup with water) | 35-40°C | 94-95% | sld.cumedigraphic.com |

| N,N-diethyl benzamide | Reaction with N,N-diethyl carbamoyl (B1232498) chloride | None (workup with water) | Room Temp. | 98% | google.com |

Catalyst Recycling and Atom Economy Considerations

Two other cornerstones of green chemistry are the use of recyclable catalysts to minimize waste and the design of syntheses with high atom economy, ensuring that a maximal proportion of atoms from the reactants are incorporated into the final product.

For the synthesis of amides, catalysts based on supported copper nanoparticles have shown significant promise. researchgate.net In one study, copper nanoparticles supported on zeolite Y (CuNPs/ZY) were found to be highly efficient for the synthesis of N,N-diethylbenzamide from triethylamine (B128534) and benzoic anhydride. researchgate.net A key advantage of this system is that the CuNPs/ZY catalyst can be recovered from the reaction by simple filtration and reused for several runs without a significant drop in its catalytic activity. researchgate.net While not specific to this compound, this methodology demonstrates a clear path toward a recyclable catalytic system for producing the N,N-diethylbenzamide moiety.

The general principle of catalyst recyclability has been demonstrated in various contexts, including the synthesis of complex nitrogen-containing heterocyclic compounds, where catalysts have been successfully reused for over five runs without significant changes in reaction time or yield. researchgate.net This robust recyclability is a critical feature for sustainable industrial-scale synthesis.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactant atoms to product atoms. Syntheses with high atom economy are inherently greener as they generate less waste.

Traditional methods for amide bond formation often involve the conversion of a carboxylic acid to a more reactive species like an acyl chloride using reagents such as thionyl chloride. sld.curesearchgate.net These methods suffer from poor atom economy because they generate stoichiometric by-products (SO₂ and HCl) that are not incorporated into the final product and must be neutralized or disposed of. sld.cu

The following table outlines the atom economy considerations for different synthetic approaches.

| Synthetic Method | Reagents | By-products | Atom Economy | Green Advantage |

| Traditional | Carboxylic acid, Thionyl chloride, Amine | SO₂, HCl, excess base salts | Low | None |

| Coupling Agent | Carboxylic acid, CDI/CDT, Amine | Imidazole/1,2,4-triazole | Moderate | Water-soluble, less toxic by-products; simplified purification. sld.curesearchgate.net |

| Catalytic | Amine, Acid Anhydride, Heterogeneous Catalyst (e.g., CuNPs/ZY) | Reduced oxidant, water | High | Recyclable catalyst, high efficiency. researchgate.net |

| Direct Reaction | Benzoic acid, N,N-diethyl carbamoyl chloride | CO₂, HCl (captured by base) | High | High yield at room temp, simple workup, reduced energy. google.com |

Sophisticated Spectroscopic and Diffraction Techniques for 4 Benzoylamino N,n Diethylbenzamide Structural Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Detailed experimental ¹H and ¹³C NMR data, along with two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY) and solid-state NMR studies for 4-(benzoylamino)-N,N-diethylbenzamide, are not currently available in published literature. Such analyses would be crucial for the unambiguous assignment of proton and carbon signals, establishing connectivity between atoms, and understanding the compound's conformation in solution and the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

While the theoretical exact mass of this compound can be calculated, specific experimental HRMS data to confirm its elemental composition is not documented. Furthermore, detailed studies on its fragmentation pathways through tandem mass spectrometry (MS/MS) and investigations into its conformational isomers using ion mobility spectrometry-mass spectrometry (IMS-MS) have not been reported.

X-ray Crystallography for Unambiguous Solid-State Molecular Geometry

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in its solid, crystalline state. youtube.com This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related structures provides significant insight into its likely solid-state conformation. For instance, the crystal structure of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, an ortho-substituted isomer, reveals key conformational features. researchgate.net In that structure, the asymmetric unit contains two independent molecules that exhibit similar conformations but engage in different hydrogen-bonding patterns. researchgate.net One molecule forms an intramolecular hydrogen bond, while the other participates in intermolecular hydrogen bonding to form a dimer. researchgate.net This suggests that this compound likely adopts a conformation where the phenyl rings are non-coplanar and the diethylamino group exhibits significant rotational freedom.

| Parameter | Expected Value | Structural Feature |

|---|---|---|

| Benzoyl C=O Bond Length | ~1.23 Å | Carbonyl group of the benzoyl moiety |

| Benzamide (B126) C=O Bond Length | ~1.24 Å | Carbonyl group of the N,N-diethylbenzamide moiety |

| Amide N-H Bond Length | ~0.86 Å | Hydrogen bond donor site |

| Amide C-N Bond (N-H) | ~1.34 Å | Partial double bond character due to resonance |

| Amide C-N Bond (N,N-diethyl) | ~1.35 Å | Tertiary amide bond |

| C-S-N-C Torsion Angle | Not Applicable | Inapplicable; example from sulfonamide analogue researchgate.net |

| Aromatic Ring Dihedral Angle | 45-65° | Twist between the two phenyl rings researchgate.net |

The solid-state packing of this compound is expected to be dominated by hydrogen bonding. The secondary amide group (-C(O)NH-) provides a strong hydrogen bond donor (N-H) and an acceptor (C=O), while the tertiary amide (-C(O)N(Et)₂) offers an additional acceptor site. This functionality allows for the formation of robust intermolecular hydrogen bonds.

Based on analyses of similar benzamide structures, a primary interaction motif would likely involve the amide N-H group of one molecule hydrogen bonding to the carbonyl oxygen of an adjacent molecule (N-H···O=C). researchgate.net The study of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide showed that such interactions can lead to the formation of centrosymmetric dimers. researchgate.net These dimers can then pack into more extended structures, potentially propagating along a crystal axis through weaker interactions like π-π stacking between aromatic rings. researchgate.net The presence of two carbonyl oxygen atoms as potential hydrogen bond acceptors raises the possibility of more complex, three-dimensional hydrogen-bonded networks. nih.gov

Polymorphism is the ability of a compound to crystallize in multiple distinct solid-state forms, each with a different crystal lattice arrangement. researchgate.net These different forms, or polymorphs, can arise from variations in molecular conformation or packing and often exhibit different physicochemical properties. Research on the constitutional isomer, 2-benzoyl-N,N-diethylbenzamide, has revealed the existence of at least four polymorphic forms (I, II, III, and IV). researchgate.net Forms I, II, and III were characterized at the single-crystal level, showing significant differences in molecular conformation and packing arrangements. For example, Form I crystallizes in a chiral space group (P2₁2₁2₁), while Forms II and III crystallize in a centrosymmetric space group (I2/a). researchgate.net Given this documented polymorphism in a closely related isomer, it is highly probable that this compound could also exhibit multiple polymorphic forms under different crystallization conditions.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a secondary component, known as a co-former, in a specific stoichiometric ratio within the same crystal lattice. lookchem.com While no specific co-crystallization studies involving this compound have been found, its molecular structure makes it a prime candidate for such investigations. The molecule possesses a strong hydrogen bond donor (N-H) and two distinct hydrogen bond acceptor sites (the two carbonyl oxygens). This allows for the formation of predictable intermolecular interactions, or synthons, with suitable co-formers. Potential co-formers could include carboxylic acids (forming acid-amide synthons) or other molecules with complementary hydrogen bonding capabilities.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. biospec.net The spectra produced are molecular fingerprints, with specific bands corresponding to the vibrational modes (stretching, bending, twisting) of the bonds within the molecule.

For this compound, a detailed assignment of its vibrational bands can be predicted based on established group frequencies and data from analogous molecules. The spectrum would be characterized by distinct regions corresponding to its constituent parts: the amide linkages, the aromatic rings, and the ethyl groups.

A key diagnostic region is the amide band region. The Amide I band, primarily due to C=O stretching, is expected to appear as two distinct peaks between 1630 and 1680 cm⁻¹, corresponding to the secondary and tertiary amide carbonyls. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is typically found around 1520-1570 cm⁻¹. nih.govnih.gov The Amide III band is a more complex vibration found at lower wavenumbers. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the diethyl groups, would also be prominent features.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3300 | N-H Stretch | Secondary amide N-H group, often broadened by hydrogen bonding. mdpi.com |

| 3100-3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the two phenyl rings. |

| 2975-2870 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the diethylamino moiety. |

| ~1665 | Amide I (Secondary) | C=O stretching of the benzoylamino group. mdpi.com |

| ~1640 | Amide I (Tertiary) | C=O stretching of the N,N-diethylbenzamide group. |

| ~1600, 1580, 1500 | Aromatic C=C Stretch | Ring stretching modes of the phenyl groups. |

| ~1540 | Amide II | Coupled N-H in-plane bend and C-N stretch. nih.gov |

| 1470-1430 | CH₂/CH₃ Bend | Bending (scissoring) vibrations of the ethyl groups. |

| ~1270 | Amide III | Complex vibration involving C-N stretch and N-H bend. nih.gov |

Overlap analysis is crucial for correct spectral interpretation. The Amide I bands may overlap with aromatic C=C stretching vibrations, requiring deconvolution techniques for accurate assignment. Similarly, the dense region between 1400 and 1500 cm⁻¹ will contain contributions from both aromatic ring modes and aliphatic bending vibrations.

While no specific studies on the real-time monitoring of this compound synthesis were found, in situ vibrational spectroscopy is a well-established Process Analytical Technology (PAT) for tracking chemical reactions. youtube.comacs.orgnih.gov Techniques like probe-based FTIR (e.g., ReactIR) allow for the continuous collection of spectra directly from the reaction vessel without sampling. youtube.commt.com

This methodology could be readily applied to the synthesis of this compound. For example, in a synthesis route involving the reaction of a 4-aminobenzamide (B1265587) derivative with benzoyl chloride, FTIR could be used to monitor the reaction in real-time. One could track the disappearance of the characteristic acid chloride C=O stretching band (typically ~1780 cm⁻¹) and the simultaneous appearance and growth of the product's Amide I band (~1665 cm⁻¹). mt.com This provides critical data on reaction initiation, kinetic profiles of reactants and products, and the identification of reaction endpoints, all of which are vital for process optimization and control. mt.comyoutube.com Raman spectroscopy can be similarly employed, offering advantages in aqueous media and for reactions involving solid phases. lookchem.comnih.gov

Computational Chemistry and Theoretical Modeling of 4 Benzoylamino N,n Diethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide insights into molecular structure and behavior.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. For a hypothetical study of 4-(benzoylamino)-N,N-diethylbenzamide, DFT calculations would be employed to determine key properties. This would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties.

The primary outputs of such a study would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Additionally, Molecular Electrostatic Potential (MEP) maps would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | N/A | Characterizes the electron-donating ability. |

| LUMO Energy | N/A | Characterizes the electron-accepting ability. |

| HOMO-LUMO Gap | N/A | Indicates chemical reactivity and kinetic stability. |

Ab Initio Methods for Excited State Properties and Spectroscopic Predictions

To investigate the behavior of the molecule upon absorption of light, ab initio methods like Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) would be necessary. These methods are used to calculate the energies of electronic excited states.

These calculations would allow for the prediction of the molecule's electronic absorption spectrum (UV-Vis). By identifying the energies and oscillator strengths of the lowest singlet-singlet electronic transitions, researchers could predict the wavelengths of maximum absorption (λmax). This theoretical spectrum could then be compared with experimental data to validate the computational model.

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis in Solution and Gas Phase

MD simulations of this compound would be performed in both the gas phase and in various solvents to understand how its conformation changes. These simulations would track the trajectory of each atom over a period of nanoseconds or longer. The results would reveal the most stable and frequently adopted three-dimensional shapes of the molecule in different environments, highlighting the influence of solvent on its structure.

Torsional Scans and Energy Minima Identification

To systematically explore the conformational landscape, potential energy surface (PES) scans would be conducted. This involves systematically rotating specific dihedral angles (torsions) within the molecule, such as those around the amide bonds and the bonds connecting the phenyl rings. For each rotational step, the energy of the molecule is calculated.

The resulting energy profile would identify the global and local energy minima, which correspond to the most stable conformations (conformers). The energy barriers between these minima would also be determined, providing information on the ease of interconversion between different conformers.

Prediction of Intermolecular Interactions and Self-Assembly Properties

The potential for this compound to form larger aggregates through self-assembly would be investigated by analyzing its intermolecular interaction capabilities. The presence of amide groups suggests the potential for hydrogen bonding, where the N-H group can act as a hydrogen bond donor and the carbonyl oxygens (C=O) can act as acceptors.

Computational analysis would quantify the strength and geometry of these potential hydrogen bonds. Furthermore, the aromatic rings suggest the possibility of π-π stacking interactions. By simulating a system with multiple molecules, researchers could predict whether these interactions are strong enough to drive self-assembly into ordered structures like dimers, oligomers, or larger aggregates in the solid state or in solution. The nature and strength of these non-covalent interactions are crucial for understanding the material properties of the compound.

Hydrogen Bonding Networks and π-Stacking Interactions

For a molecule like this compound, which possesses both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygens), the formation of intramolecular and intermolecular hydrogen bonds would be a key area of investigation. Computational methods, such as Density Functional Theory (DFT), could be employed to calculate the geometries and energies of these bonds. Analysis of the crystal structure, if available, would provide experimental validation for theoretical predictions of hydrogen bonding networks. In the absence of a crystal structure, molecular dynamics simulations could predict how these molecules might aggregate in the solid state or in solution.

Similarly, the two phenyl rings in the molecule suggest the potential for π-stacking interactions, where the aromatic rings arrange themselves in a face-to-face or offset manner. These non-covalent interactions play a crucial role in molecular recognition and the stabilization of crystal structures. Computational studies would typically quantify the energy of these interactions and determine the preferred stacking geometries.

Solvation Models and Solvent Effects on Conformational Preferences

The behavior of this compound in different solvents would be another critical aspect of its computational analysis. Solvation models, both implicit (treating the solvent as a continuum) and explicit (including individual solvent molecules), would be used to understand how the solvent environment affects the molecule's conformational preferences. The presence of both polar (amide and carbonyl groups) and non-polar (phenyl and ethyl groups) regions suggests that its conformation and properties could be significantly influenced by the polarity of the solvent. Molecular dynamics simulations in various solvent boxes (e.g., water, ethanol, chloroform) would be instrumental in exploring the dynamic conformational landscape of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Properties (non-clinical)

QSPR modeling establishes a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR studies could be used to predict a range of non-clinical theoretical properties. These might include, but are not limited to, boiling point, melting point, solubility, and partition coefficient (logP). Such models are typically built using a dataset of related compounds with known properties and a variety of calculated molecular descriptors (e.g., topological, electronic, constitutional). The absence of a sufficient number of studied analogues of this compound currently hinders the development of specific QSPR models.

While the principles and methods for such a computational investigation are well-established, their specific application to this compound has not been reported. The generation of a scientifically accurate article with detailed research findings and data tables, as requested, is therefore contingent on future research in this area.

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 4 Benzoylamino N,n Diethylbenzamide Derivatives

Rational Design Principles for Modifying the 4-(benzoylamino)-N,N-diethylbenzamide Scaffold

The rational design of derivatives based on the this compound core involves strategic modifications to its primary components: the benzoyl ring, the central phenyl ring, and the N,N-diethylamino group. These modifications are guided by established medicinal chemistry principles to optimize potency, selectivity, and pharmacokinetic properties.

Exploration of Substituent Effects on Benzoyl and Diethylamino Moieties

The substitution patterns on both the benzoyl and diethylamino portions of the molecule play a critical role in modulating biological activity.

Benzoyl Moiety: Modifications to the benzoyl ring are a key strategy in exploring the structure-activity relationship (SAR). For instance, in the development of anti-malarial agents based on a benzophenone (B1666685) core, which shares features with the benzoylamino structure, the introduction of a p-trifluoromethylphenylpropionylamino residue was shown to produce an active compound. nih.gov Conversely, adding an amino group to the arylpropionyl residue in an attempt to improve water solubility led to a decrease in activity. nih.gov In studies on other benzamide (B126) derivatives, such as those targeting Plasmodium falciparum, a 4-fluorophenoxy substituent was found to have an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com These findings highlight that electronic and steric properties of substituents on the benzoyl-like ring are crucial determinants of potency.

Diethylamino Moiety: The N,N-diethylamino group is a significant contributor to the molecule's physicochemical properties, including lipophilicity and basicity, which can influence cell permeability and target binding. While direct SAR studies on the diethylamino group of this compound are not extensively documented, research on related structures provides valuable insights. For example, in a series of N,N-dialkylbenzamide derivatives developed as delta opioid receptor agonists, the N,N-diethyl group was part of the core structure that exhibited high affinity and selectivity. nih.gov Altering the N-alkyl substituents is a common strategy to fine-tune ligand-receptor interactions and metabolic stability. nih.gov Docking studies on related benzamides have shown that N-alkyl derivatives can be favorably accommodated in receptor binding pockets without steric clashes. nih.gov

Bioisosteric Replacement Strategies for Enhanced Molecular Recognition

Bioisosterism is a fundamental strategy in medicinal chemistry used to improve the properties of a lead compound by replacing a functional group with another that has similar physical or chemical characteristics. ufrj.bru-tokyo.ac.jp This approach can enhance potency, selectivity, or metabolic stability.

For the this compound scaffold, several bioisosteric replacements can be envisioned to enhance molecular recognition:

Amide Bond Replacement: The central benzoylamino linker is a key site for modification. This amide bond can be replaced by non-classical bioisosteres such as thioamides, selenoamides, ureas, or triazoles to alter the electronic properties and hydrogen bonding capacity of the linker. nih.gov In one study on benzamide analogs, replacing the amide with a thioamide or selenoamide resulted in compounds with significant biological activity, whereas N-alkylamide and sulfonamide replacements were less effective. nih.gov

Ring System Replacement: The benzoyl or the central phenyl ring could be replaced with various heterocyclic rings to explore different spatial arrangements and electronic distributions.

Functional Group Isosteres: The exchange of a phenolic hydroxyl group for an arylsulfonamide unit is a classic example of non-classical bioisosterism that can modify a compound's properties. ufrj.br This principle could be applied to substituted derivatives of the this compound scaffold.

These strategies allow for the fine-tuning of ligand-receptor interactions, potentially leading to derivatives with improved affinity and a more desirable pharmacological profile. u-tokyo.ac.jp

Elucidation of Molecular Recognition Mechanisms (In Vitro, Non-Clinical)

Understanding how these molecules interact with their biological targets at a molecular level is crucial for rational drug design. In vitro studies using isolated biological components provide direct evidence of these interactions.

Binding Affinity Studies with Isolated Receptors or Enzymes

Binding affinity assays are essential for quantifying the strength of the interaction between a ligand and its target. These studies typically use radioligand displacement assays or other biophysical methods to determine key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For derivatives related to the this compound structure, binding studies have been pivotal. For example, a series of N,N-diethylbenzamide analogues were evaluated for their affinity to opioid receptors. The lead compound, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a), demonstrated an exceptionally high affinity for the delta opioid receptor with an IC50 of 0.87 nM and remarkable selectivity over mu and kappa opioid receptors. nih.gov Similarly, (+/-)-4-[(N-allyl-cis-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide was found to have good affinity and selectivity for the delta receptor. nih.gov

In another context, structure-activity relationship studies of 6-(benzoylamino)benzoxaborole analogs investigated their ability to inhibit cytokine production. One compound showed potent activity with IC50 values ranging from 0.19 to 0.50 μM for the inhibition of TNF-α, IL-1β, and IL-6. nih.gov Although the core scaffold differs, these studies underscore the utility of in vitro binding and inhibition assays in characterizing molecular recognition.

| Compound/Derivative Class | Target | Affinity/Potency (IC50/Ki) | Source |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Delta Opioid Receptor | 0.87 nM (IC50) | nih.gov |

| (+/-)-4-[(N-allyl-cis-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide | Delta Opioid Receptor | Good affinity and selectivity | nih.gov |

| 6-(benzoylamino)benzoxaborole analog (1q) | TNF-α, IL-1β, IL-6 | 0.19 - 0.50 μM (IC50) | nih.gov |

| N-[4-(4-pivaloylpiperazinyl)phenyl] benzamide derivative | Plasmodium falciparum (PfNF54) | 0.5795 µM (IC50) | mdpi.com |

Kinetic and Thermodynamic Analysis of Ligand-Target Interactions

Impact of Structural Modifications on Cellular Entry and Localization (In Vitro)

The ability of a compound to cross cell membranes and accumulate at its site of action is fundamental to its biological activity. Structural modifications to the this compound scaffold can significantly impact these properties.

In vitro studies with radioiodinated N-(2-diethylaminoethyl)benzamide derivatives, which share the diethylbenzamide moiety, have provided valuable information on cellular uptake. nih.gov Research on these compounds for melanoma imaging revealed that uptake is not necessarily mediated by specific receptor binding but is significantly influenced by factors like blood clearance rates and metabolic stability. nih.gov For instance, certain substitutions on the benzamide ring led to a 3-5 times higher tumor uptake compared to other analogs, which was attributed to slower urinary excretion. nih.gov

Furthermore, subcellular localization studies using differential and equilibrium density-gradient centrifugation showed that the radioactivity from a labeled benzamide derivative was primarily associated with melanin-containing fractions within melanoma cells. nih.gov This suggests that for certain applications, structural features that promote sequestration into specific cellular compartments can be a key design element. The physicochemical properties, such as lipophilicity (log P), imparted by different substituents are known to affect cellular entry and distribution. mdpi.com For example, modifications to benzamide derivatives that lowered the log P value were considered a remarkable improvement for potential drug candidates. mdpi.com

| Compound Class | Key Structural Feature | Observation on Cellular Uptake/Localization | Source |

| Radioiodinated N-(2-diethylaminoethyl)benzamides | Specific phenyl substituents (e.g., 4-acetamido, 5-iodo, 2-methoxy) | 3-5 times higher uptake in B16 melanoma cells, associated with melanin (B1238610) granules. | nih.gov |

| N-phenyl benzamide derivatives | N-pivaloylpiperazinyl group | Lower log P value compared to lead compound, indicating improved physicochemical properties. | mdpi.com |

Membrane Permeability Assays in Model Cell Systems

The ability of a drug candidate to cross cellular membranes is a critical determinant of its bioavailability and efficacy. Assays to determine this property, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like Caco-2 or MDCK permeability assays, are standard in drug discovery. These assays provide quantitative data on the passive diffusion of a compound across a lipid bilayer or a cell monolayer, respectively.

For the class of benzamide derivatives, it is understood that modifications to the core structure can significantly impact physicochemical properties like lipophilicity and hydrogen bonding potential, which in turn influence membrane permeability. For instance, the addition or modification of substituent groups can alter the compound's logP value, a measure of lipophilicity, which is often correlated with membrane permeability. However, specific experimental data for this compound is not available in the reviewed literature. Consequently, a data table detailing permeability coefficients (Papp) or other relevant metrics for this compound and its derivatives cannot be constructed.

Subcellular Distribution Studies using Fluorescently Tagged Analogues

Understanding the subcellular localization of a compound is crucial for elucidating its mechanism of action and potential off-target effects. This is often achieved by synthesizing a fluorescently tagged analogue of the compound of interest and observing its distribution within cells using techniques like confocal microscopy. The fluorescent tag allows for the visualization of the compound's accumulation in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum.

The synthesis of a fluorescently tagged analogue of this compound would involve chemically linking a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to a position on the molecule that does not significantly interfere with its biological activity. Subsequent imaging of cells treated with this analogue would reveal its subcellular fate.

However, a review of current scientific literature reveals no published studies that have undertaken this approach for this compound. As a result, there is no data to report on its subcellular distribution, and no data table can be generated to summarize these findings. The investigation into the cellular life of this compound remains an open area for future research.

Mechanistic Investigations of 4 Benzoylamino N,n Diethylbenzamide at the Molecular and Cellular Level Pre Clinical, Non Human

Identification and Validation of Specific Molecular Targets

No information is available in the scientific literature regarding the identification and validation of specific molecular targets for 4-(benzoylamino)-N,N-diethylbenzamide.

There are no published studies employing affinity proteomics or chemical probe strategies to deconvolve the molecular targets of this compound.

No genetic knockout or knockdown studies in cell lines have been reported to validate the engagement of any potential targets by this compound.

Elucidation of Intracellular Signaling Pathway Modulation

There is no data available on how this compound may modulate intracellular signaling pathways.

No studies have been published that analyze changes in phosphorylation cascades or gene expression profiles in response to treatment with this compound.

There are no reports on the metabolomic or lipidomic profiling of cellular responses to this compound.

Biochemical Consequences of this compound Interaction

The biochemical consequences of the interaction of this compound with biological systems have not been described in the scientific literature.

Enzyme Inhibition/Activation Kinetics in Cell-Free Systems

Information not available.

Protein-Protein Interaction Modulation by the Compound

Information not available.

Investigation of Cellular Phenotypes in Model Systems (Non-Clinical, Non-Human)

Cell Cycle Progression and Apoptosis Assays in Cell Lines

Information not available.

Morphological Changes and Cytoskeletal Rearrangements

Information not available.

Advanced Analytical Methodologies for the Detection and Quantification of 4 Benzoylamino N,n Diethylbenzamide in Research Matrices

Chromatographic Method Development and Validation

Chromatographic techniques are the cornerstone of modern analytical chemistry, offering powerful separation capabilities. For a moderately polar and non-volatile compound like 4-(benzoylamino)-N,N-diethylbenzamide, High-Performance Liquid Chromatography (HPLC) is a primary analytical choice.

An HPLC method for this compound would typically employ a reversed-phase stationary phase, such as a C18 column, to effectively retain and separate the analyte from potential interferences in the sample matrix. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid (e.g., formic acid) to ensure good peak shape. nih.govresearchgate.net

UV and Photodiode Array (PDA) Detection: The presence of aromatic rings and amide functional groups in this compound suggests strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector would be advantageous as it can acquire the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The maximum absorbance wavelength (λmax) would be determined by scanning a standard solution of the compound.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be explored. Although the native fluorescence of the compound may be limited, derivatization with a fluorescent tag is a potential strategy if lower detection limits are required.

Method validation would be performed according to established guidelines to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical HPLC-UV Method Parameters and Validation Data

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2% |

| LOD | 10 ng/mL |

This table presents illustrative data based on typical performance for HPLC-UV methods.

If this compound can exist as enantiomers (e.g., due to atropisomerism or the presence of a chiral center introduced during synthesis or metabolism), chiral chromatography would be necessary to separate and quantify each enantiomer individually. This is crucial as enantiomers can exhibit different biological activities. Chiral separation is typically achieved using a chiral stationary phase (CSP). oup.comresearchgate.net Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amides. researchgate.net The mobile phase composition, often a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers.

Gas chromatography is generally suitable for volatile and thermally stable compounds. nist.gov Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and polarity, which could lead to poor peak shape and thermal degradation in the injector port. However, GC analysis can be made feasible through derivatization. jfda-online.comresearchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. For instance, the amide group could potentially be derivatized, although this is less common than for primary or secondary amines and carboxylic acids.

Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, offer unparalleled sensitivity and selectivity for analyzing compounds in complex biological and environmental matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. nih.govnih.gov An LC-MS/MS method for this compound would involve coupling an HPLC system, similar to the one described above, to a tandem mass spectrometer.

Electrospray ionization (ESI) in positive ion mode would likely be the most effective ionization technique for this compound, as the amide and amine functionalities can be readily protonated. In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), which provides a high degree of selectivity and sensitivity.

Table 2: Plausible LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ion (Q3) | To be determined experimentally |

This table outlines a hypothetical, yet scientifically sound, starting point for method development.

While the parent compound may not be ideal for GC-MS, this technique could be highly valuable for identifying and quantifying more volatile metabolites of this compound. For instance, metabolites resulting from dealkylation or other metabolic transformations might be more amenable to GC analysis, either directly or after derivatization. scispace.com Derivatization techniques such as silylation or acylation could be employed to increase the volatility of polar metabolites containing hydroxyl or amine groups. jfda-online.comresearchgate.net The mass spectrometer provides definitive identification of the metabolites based on their mass spectra and fragmentation patterns.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate analytes within a narrow capillary tube. Its advantages include high resolution, short analysis times, and minimal sample and solvent consumption. nih.gov For a neutral compound like this compound, modifications to the standard CE technique are necessary to achieve separation.

Micellar Electrokinetic Chromatography (MEKC) is a powerful modification of CE that enables the separation of neutral analytes. wikipedia.orgscispace.com This technique introduces a surfactant into the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. longdom.org These micelles act as a pseudo-stationary phase, and neutral analytes, such as this compound, partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.orglongdom.org

The separation mechanism in MEKC is based on the differential partitioning of analytes into the micelles. longdom.org Analytes with greater hydrophobicity will spend more time within the micelle and thus migrate at a velocity closer to that of the micelle itself. Conversely, more hydrophilic analytes will travel closer to the speed of the electroosmotic flow (EOF). Since this compound is a neutral molecule, it would not be separated by traditional capillary zone electrophoresis (CZE), making MEKC the method of choice. nih.gov The separation of various neutral and charged aromatic compounds, including aromatic amines and amides, has been successfully demonstrated using MEKC. nih.govresearchgate.net

Key parameters in developing an MEKC method include the choice and concentration of the surfactant, buffer pH, applied voltage, and the use of organic modifiers. Sodium dodecyl sulfate (B86663) (SDS) is a commonly used anionic surfactant. wikipedia.org For the separation of aromatic amines, a buffer system such as borax (B76245) adjusted to an alkaline pH is often employed. nih.gov The addition of organic modifiers like methanol or acetonitrile can further optimize selectivity and resolution by altering the partitioning equilibrium. longdom.org

Table 1: Illustrative MEKC Parameters for Analysis of Related Aromatic Amine Compounds

| Parameter | Value/Condition | Reference |

| Capillary | Fused Silica | nih.gov |

| Buffer | 15 mM Borax, pH 9.1 | nih.gov |

| Surfactant | 5 mM Cetyltrimethylammonium Bromide (CTAB) | nih.gov |

| Applied Voltage | 20-30 kV | longdom.org |

| Detection | UV or Amperometric | nih.gov |

Note: This data is for the analysis of heterocyclic aromatic amines and serves as a representative example due to the lack of specific published methods for this compound.

Coupling capillary electrophoresis with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS, providing molecular weight and structural information. nih.gov Electrospray ionization (ESI) is the most common interface for CE-MS as it is a soft ionization technique suitable for a wide range of analytes, including thermally labile molecules. nih.gov

In the context of analyzing this compound, a CE-ESI-MS system would first separate the compound from other components in the research matrix using MEKC. The eluent from the capillary is then introduced into the ESI source. Here, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates from these droplets, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in the positive ion mode. rsc.org These gas-phase ions are then guided into the mass analyzer.

Tandem mass spectrometry (MS/MS) can be employed for structural confirmation. The [M+H]⁺ ion of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a characteristic pattern, or "fingerprint," that can confirm the compound's identity. nih.gov The fragmentation of benzamides and related structures often involves cleavage of the amide bonds and rearrangements. nih.govlibretexts.org For instance, the fragmentation of protonated benzylamines, which share structural similarities, often begins with the loss of ammonia (B1221849) (NH₃). nih.gov

Table 2: Predicted ESI-MS Data for this compound

| Parameter | Predicted Value | Reference |

| Molecular Formula | C₁₈H₂₂N₂O₂ | N/A |

| Molecular Weight | 298.38 g/mol | N/A |

| Ionization Mode | Positive ESI | rsc.org |

| Precursor Ion [M+H]⁺ | m/z 299.17 | N/A |

| Potential Fragment Ions | Cleavage at amide linkages, loss of diethylamine (B46881) group | nih.govlibretexts.org |

Spectrophotometric and Electrochemical Assays for Research Applications

Spectrophotometric and electrochemical methods offer alternative and often complementary approaches for the quantification and study of electroactive compounds in research settings.

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds, such as this compound, typically exhibit strong UV absorbance due to the presence of benzene (B151609) rings and conjugated systems.

The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound in a research solution, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

While a specific UV-Vis spectrum for this compound is not available in the searched literature, related compounds like N,N-diethyl-3-methylbenzamide (DEET) are monitored at around 220 nm. researchgate.net A study on a similar compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, showed absorption maxima at 210 nm and 274 nm. mdpi.com It is expected that this compound would have a λmax in the UV region, likely between 200 and 300 nm.

Table 3: Example UV-Vis Spectrophotometric Data for a Structurally Related Compound (DEET)

| Parameter | Value | Reference |

| Analyte | N,N-diethyl-3-methylbenzamide (DEET) | researchgate.net |

| Solvent | Methanol/Water | researchgate.net |

| Wavelength (λmax) | 220 nm | researchgate.net |

| Linearity Range | 15-75 µg/mL | researchgate.net |

Note: This data is for a structural isomer and is provided for illustrative purposes.

Voltammetric techniques are powerful tools for investigating the electrochemical properties of redox-active molecules. libretexts.org These methods involve applying a time-dependent potential to an electrode and measuring the resulting current. For a compound like this compound, voltammetry can be used to study its oxidation and reduction behavior. The presence of aromatic rings and amide groups suggests the compound is likely to be electroactive.

Cyclic voltammetry (CV) is a common technique where the potential is swept in both forward and reverse directions. brown.edu A CV experiment on this compound would reveal its oxidation and reduction potentials, providing information about the ease with which it donates or accepts electrons. Studies on nitro-substituted benzamides have shown that the nitro group is readily reduced, and the process can be monitored using techniques like differential pulse voltammetry (DPV) on various electrodes, including pencil graphite (B72142) electrodes. researchgate.net While the target compound lacks a nitro group, the benzoyl and diethylbenzamide moieties may undergo oxidation or reduction at specific potentials. For instance, studies of dibenzoylmethane (B1670423) derivatives on glassy carbon electrodes have shown oxidation peaks around 1.9 V. mdpi.com

Potentiometric studies, which measure the potential of a solution under zero current conditions, could also be employed, particularly in the development of ion-selective electrodes (ISEs) for the compound, although this application is less common for neutral molecules unless they can be part of a specific complexation reaction.

Table 4: Representative Voltammetric Conditions for Analysis of Benzamide (B126) Derivatives

| Parameter | Condition/Value | Reference |

| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | researchgate.net |

| Working Electrode | Glassy Carbon Electrode (GCE) or Pencil Graphite Electrode (PGE) | researchgate.netmdpi.com |

| Supporting Electrolyte | Britton-Robinson Buffer, Acetonitrile with supporting salt | researchgate.netmdpi.com |

| Potential Range | Dependent on oxidation/reduction potentials of the analyte | mdpi.com |

Note: These conditions are based on studies of other benzamide derivatives and would require optimization for this compound.

Future Research Directions and Potential Applications in Fundamental Chemical and Biological Sciences

Development of 4-(benzoylamino)-N,N-diethylbenzamide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The structure of this compound is well-suited for development into such a tool. The extended, conjugated system involving the benzoylamino group could potentially serve as a fluorescent scaffold. Research on other molecules containing benzoylamino groups, such as certain cyanine (B1664457) dyes, has shown their utility as fluorescent probes for detecting biomolecules like DNA. nih.gov Similarly, aminobenzocoumarins have been developed as pH-responsive fluorescent probes for imaging acidic organelles like lysosomes in living cells. uzh.ch

Future research could focus on characterizing the photophysical properties of this compound and its derivatives. By modifying the terminal benzoyl ring with various electron-donating or electron-withdrawing groups, it may be possible to tune the molecule's absorption and emission wavelengths. This could lead to the development of novel probes for real-time fluorescence imaging, capable of reporting on specific microenvironments within a cell or binding to target proteins. chemrxiv.orgnih.gov The amide groups also offer sites for hydrogen bonding, which could be exploited to achieve specific binding to the active sites of enzymes or protein receptors. nih.gov

Integration into Advanced Materials Science (e.g., Polymers, Liquid Crystals with Specific Optical Properties)

The physical properties of this compound suggest its potential utility in materials science.

Polymers: The related compound N,N-diethyl-3-methylbenzamide (DEET) has been successfully incorporated into electrically conductive polymer composites and polyacrylate textile coatings. nih.govresearchgate.netmdpi.com These materials can offer controlled release of the active agent. Following this precedent, this compound could be integrated as a functional additive in various polymer matrices. Its larger, more rigid structure compared to DEET would likely alter the physical properties of the resulting polymer, such as its glass transition temperature and mechanical strength. It could be melt-spun with polymers like poly(D,L-lactic acid) to create functional monofilaments. mdpi.com

Liquid Crystals: The rigid, rod-like structure conferred by the multiple aromatic rings and amide linkers is a common feature in molecules that exhibit liquid crystalline (mesomorphic) behavior. lookchem.com The amide groups can form strong intermolecular hydrogen bonds, which promote the self-assembly and layered structures characteristic of smectic liquid crystal phases. lookchem.commdpi.com Research on other bis-benzamide compounds has shown that minor changes in molecular architecture can significantly influence liquid crystalline properties. lookchem.com Future studies could involve the synthesis of a homologous series of this compound analogues with varying alkyl chains on the terminal rings to systematically investigate their potential as thermotropic liquid crystals with specific optical or electronic properties.

Table 1: Predicted Physicochemical Properties and Potential Material Applications This interactive table outlines the hypothesized properties of this compound based on its structural features and compares them to known functional molecules.

| Property | Structural Basis in Target Compound | Predicted Potential | Relevant Comparison Molecule |

|---|---|---|---|

| Polymer Additive | N,N-diethylbenzamide core | Can be blended into polymer matrices to create functional textiles or films. | N,N-diethyl-3-methylbenzamide (DEET) mdpi.com |

| Liquid Crystal Formation | Rigid dual-amide, multi-ring structure; H-bonding capability | Potential to form smectic or nematic liquid crystal phases. | Bis-benzamide dimeric mesogens lookchem.com |

| Fluorescence | Extended π-conjugated system across the benzoylamino group | Could serve as a core for fluorescent probes for bio-imaging. | Aminobenzocoumarins uzh.ch |

Contribution to the Understanding of Structure-Function Relationships in Amide-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. The benzamide (B126) scaffold is a "privileged structure" found in a wide array of biologically active compounds. Extensive SAR studies have been performed on benzamide derivatives to optimize their activity as antipsychotics, enzyme inhibitors, and anti-leukotriene agents. acs.orgnih.govacs.org

The compound this compound presents a unique SAR case study. Its structure can be compared to simpler, well-studied benzamides to understand the functional contribution of the 4-position benzoylamino group. For instance, its properties would differ significantly from 4-amino-N,N-diethylbenzamide due to the increased size, rigidity, and altered electronic nature of the benzoylamino substituent. nih.gov Systematic studies could probe how this group affects binding affinity and selectivity for various biological targets, such as dopamine (B1211576) or serotonin (B10506) receptors, which are known targets for other benzamides. acs.org This research would provide valuable data on how complex amide-based substituents modulate the pharmacological profile of a core scaffold.

Emerging Methodologies for Deeper Mechanistic Insights into its Interactions

To fully understand the potential of this compound, researchers would employ a suite of modern analytical and computational techniques.

Computational Modeling: Density Functional Theory (DFT) calculations could predict the molecule's stable conformations, electronic structure, and molecular electrostatic potential. mdpi.com This would offer insights into its reactivity and how it might interact with a receptor binding pocket.

Advanced Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (2D-NMR) and X-ray crystallography would be essential to definitively determine its three-dimensional structure and intermolecular interactions in solution and solid states.

Enzyme Kinetics and Binding Assays: If a biological target is identified, enzyme kinetic studies could reveal its mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), as has been done for other benzamide-based inhibitors. nih.gov Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could quantify its binding affinity and thermodynamics.

These methodologies would provide a detailed, atom-level understanding of the molecule's behavior, guiding the rational design of future analogues.

Design and Synthesis of Next-Generation Analogues for Expanded Research Exploration

A key future direction would be the rational design and synthesis of next-generation analogues to explore and optimize specific functions. The core structure of this compound offers multiple points for modification. Efficient synthetic routes, such as the Mitsunobu reaction or acylation of an amine with a benzoyl chloride, could be adapted to create a library of new compounds. nih.gov

Table 2: Proposed Analogue Series for Future Synthesis and Exploration This interactive table outlines potential modifications to the this compound scaffold and the scientific rationale for each proposed series.

| Analogue Series | Site of Modification | Rationale and Research Goal |

|---|---|---|

| Series A | Terminal Benzoyl Ring | Introduce electron-donating/withdrawing groups to tune electronic properties for use as fluorescent probes or to modulate receptor binding affinity. |

| Series B | N,N-diethyl Groups | Replace with other alkyl groups or incorporate into cyclic structures (e.g., piperidine, morpholine) to alter solubility and steric profile, potentially enhancing biological activity. acs.org |

| Series C | Central Phenyl Rings | Introduce substituents (e.g., fluoro, methyl) onto the core phenyl rings to probe steric and electronic effects on molecular conformation and function. |

| Series D | Inter-ring Amide Linker | Replace the secondary amide (-CO-NH-) with other linkers (e.g., ester, ether, sulfonamide) to investigate the role of the hydrogen bond donor and linker rigidity on material properties or biological activity. |

By systematically synthesizing and evaluating these analogues, researchers could map the chemical space around this scaffold, potentially uncovering new molecules with highly specialized functions in biology and materials science.

Q & A

Basic Question: How can researchers optimize the synthetic yield of 4-(benzoylamino)-N,N-diethylbenzamide while minimizing hazards?

Methodological Answer:

Optimizing synthesis involves multi-step protocols with rigorous hazard assessments. For example, coupling reactions between benzoyl chloride derivatives and diethylamine-containing intermediates require controlled conditions (e.g., inert atmosphere, low temperatures) to prevent side reactions. Catalysts like sodium pivalate (used in similar benzamide syntheses) can enhance coupling efficiency . Hazard mitigation includes using fume hoods, personal protective equipment (PPE), and Ames testing to assess mutagenicity risks, as seen in protocols for structurally related anomeric amides . Yield improvements may involve solvent optimization (e.g., dichloromethane or acetonitrile) and stepwise purification via column chromatography.

Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies substituent patterns (e.g., diethylamino groups at δ 1.1–1.3 ppm for CH3 and δ 3.3–3.5 ppm for N-CH2) and confirms benzamide backbone integration .

- 19F NMR (if fluorinated analogs are synthesized) detects trifluoromethyl groups at δ -60 to -70 ppm .

- Liquid Chromatography–Mass Spectrometry (LC-MS):

Validates molecular weight (e.g., [M+H]+ peaks) and purity. For example, derivatives like AZD2327 (a related benzamide) were confirmed via LC-MS with ESI ionization . - Infrared Spectroscopy (IR):

Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Question: How can contradictory pharmacological data for this compound derivatives be resolved?

Methodological Answer:

Contradictions in receptor binding or efficacy (e.g., δ-opioid vs. µ-opioid receptor selectivity) require:

- Dose-Response Studies: Establish EC50/IC50 values across multiple concentrations to clarify potency trends. For example, SNC80 (a benzamide derivative) showed δ-opioid agonism at 0.1–10 µM but convulsant effects at higher doses .

- Receptor Subtype Profiling: Use transfected cell lines (e.g., CHO-K1 cells expressing human δ-opioid receptors) to isolate target interactions .

- Structural-Activity Relationship (SAR) Analysis: Modify substituents (e.g., replacing diethylamino with dimethylamino groups) to assess steric/electronic effects. Computational docking (e.g., AutoDock Vina) can predict binding modes to receptors .

Advanced Question: What strategies improve metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Trifluoromethyl Substitution: Introducing CF3 groups (as in related benzamides) enhances lipophilicity and reduces oxidative metabolism .

- Deuterium Incorporation: Replacing labile hydrogens with deuterium at metabolically vulnerable sites (e.g., benzylic positions) slows CYP450-mediated degradation .

- In Vitro Microsomal Assays: Incubate the compound with liver microsomes (human/rat) to identify major metabolites via LC-MS/MS. Adjust substituents to block high-turnover sites .

Basic Question: How is the biological activity of this compound screened in vitro?

Methodological Answer:

- Receptor Binding Assays:

Radioligand displacement studies (e.g., [3H]DAMGO for µ-opioid receptors) quantify affinity (Ki). AZD2327, a δ-opioid agonist, showed Ki < 1 nM in similar assays . - Functional Assays:

cAMP inhibition (for GPCRs) or calcium flux assays (e.g., FLIPR) measure agonist/antagonist efficacy. Use HEK293 cells expressing target receptors . - Cytotoxicity Screening:

MTT assays on HepG2 or HEK293 cells assess baseline toxicity (IC50 > 50 µM preferred) .

Advanced Question: How can researchers address selectivity challenges between δ-opioid and σ-1 receptors for benzamide derivatives?

Methodological Answer:

- Chimeric Receptor Constructs: Engineer receptors with swapped transmembrane domains to pinpoint binding determinants. For example, δ/σ-1 chimeras identified TM3 as critical for ligand selectivity .